N2-(1-Oxotetradecyl)-L-arginine
Description
Properties
CAS No. |
60372-80-7 |
|---|---|
Molecular Formula |
C20H40N4O3 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(tetradecanoylamino)pentanoic acid |
InChI |
InChI=1S/C20H40N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27)14-13-16-23-20(21)22/h17H,2-16H2,1H3,(H,24,25)(H,26,27)(H4,21,22,23)/t17-/m0/s1 |
InChI Key |
ANKFOZDLPDQNEO-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between N2-(1-Oxotetradecyl)-L-arginine and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Substituent Group | Key Properties |
|---|---|---|---|---|
| This compound | C20H39N4O3* | 407.56 | 1-Oxotetradecyl | High lipophilicity, low solubility |
| N2-Succinyl-L-arginine | C10H18N4O5 | 274.27 | Succinyl (carboxyethyl) | Moderate solubility, polar substituent |
| Octopine (N2-(1-Carboxyethyl)-L-arginine) | C9H17N5O4 | 283.27 | 1-Carboxyethyl | Charged, substrate for dehydrogenases |
| N2-(2-Carboxyethyl)-L-arginine | C9H17N5O4 | 283.27 | 2-Carboxyethyl | Biosynthetic intermediate, hydrophilic |
Key Observations :
- Lipophilicity : The 14-carbon acyl chain in this compound drastically increases its hydrophobicity compared to derivatives with shorter or charged groups (e.g., succinyl or carboxyethyl). This property is critical for membrane penetration in drug delivery .
- Solubility : Polar derivatives like N2-succinyl-L-arginine exhibit higher aqueous solubility, whereas the oxotetradecyl derivative is poorly soluble, necessitating formulation adjustments for biological use .
This compound
- For example, arginine derivatives with hydrophobic chains enhance stability and target binding in peptide-based inhibitors .
- Peptide Therapeutics : Incorporated into larger peptides (e.g., CAS 152246-40-7) to improve pharmacokinetics. The acyl chain facilitates interactions with hydrophobic enzyme pockets or cell membranes .
N2-Succinyl-L-arginine
- APN/CD13 Inhibition: Exhibits inhibitory activity against aminopeptidase N (APN/CD13) (IC50 ~5 μM), comparable to bestatin (IC50 = 3.8 μM). This highlights the role of polar substituents in enzyme binding .
Octopine
- Metabolic Substrate: Acts as a substrate for D-octopine dehydrogenase in invertebrates and plant tumors. The 1-carboxyethyl group enables specific enzymatic recognition, unlike the non-polar oxotetradecyl derivative .
N2-(2-Carboxyethyl)-L-arginine
- Biosynthetic Role : Intermediate in clavulanic acid biosynthesis in Streptomyces clavuligerus. The 2-carboxyethyl group participates in downstream oxidation-reduction reactions, a pathway distinct from the oxotetradecyl derivative’s applications .
Preparation Methods
Reaction Protocol
-
Esterification :
L-Arginine is refluxed in ethanol with thionyl chloride (SOCl₂) to form L-arginine ethyl ester dihydrochloride. Conditions: 4–5 hours at 70–80°C, yielding >90% intermediate. -
Acylation :
The esterified product is dissolved in water, neutralized to pH 5.5–7.0 with NaOH, and reacted with myristoyl chloride at 10–15°C. After 2 hours, the pH is adjusted to precipitate the product.
Key Data :
Challenges and Optimization
-
Moisture Sensitivity : Myristoyl chloride requires anhydrous conditions to prevent hydrolysis.
-
Byproducts : Excess acyl chloride may form di-acylated products, mitigated by stoichiometric control.
Enzymatic Synthesis Using Lipases
Enzymatic methods offer regioselective acylation under mild conditions. Candida antarctica lipase B (CAL-B) is commonly employed for N-acylation of amino acids.
Procedure
L-Arginine is suspended in a solvent system (e.g., ethylmethyl ketone/water) with myristic acid and CAL-B. The reaction proceeds at 50°C for 48–72 hours.
Key Data :
Advantages and Limitations
-
Specificity : Minimal O-acylation byproducts compared to chemical methods.
-
Low Yield : Attributed to poor solubility of L-arginine in organic solvents.
Solid-Phase Peptide Synthesis (SPPS)
SPPS enables modular incorporation of N-myristoylated arginine into peptide chains. The myristoyl group is introduced via Fmoc-protected Nα-myristoyl-L-arginine building blocks.
Synthesis of Fmoc-Nα-Myristoyl-L-Arg-OH
-
Protection : Fmoc-Cl is reacted with L-arginine in alkaline conditions.
-
Acylation : Myristoyl chloride is coupled to the α-amino group using HBTU/DIPEA activation.
Key Data :
Applications in Peptide Assembly
The building block is used in automated SPPS for peptides like Myr-KRTLR-OH (CAS 125678-68-4), a cosmetic peptide.
Cell-Free Protein Synthesis with N-Myristoyltransferase (NMT)
Reconstituted cell-free systems (e.g., PURE system) enable co-translational myristoylation using NMT enzymes.
Protocol
-
Template Design : A plasmid encoding L-arginine with an N-terminal glycine linker is transcribed/translated.
-
Myristoylation : NMT and myristoyl-CoA are added to the reaction mixture, enabling enzymatic transfer of the myristoyl group.
Key Data :
Comparative Analysis of Methods
| Method | Yield | Scalability | Specificity | Cost |
|---|---|---|---|---|
| Schotten-Baumann | 80–85% | High | Moderate | Low |
| Enzymatic | 25–30% | Moderate | High | High |
| SPPS | 70–75% | Low | High | High |
| Cell-Free | 40–50% | Low | High | Very High |
Purification and Characterization
Q & A
Basic: What methodologies are recommended for synthesizing N2-(1-Oxotetradecyl)-L-arginine, and what are the critical parameters for optimizing yield?
Answer:
Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing acylated arginine derivatives like this compound. Key steps include:
- Resin activation and amino acid coupling : Use Fmoc-protected L-arginine with a tetradecanoyl group introduced via acylation .
- Coupling efficiency : Ensure >99% reaction completion per cycle using HOBt/DIC activation.
- Cleavage and purification : TFA cleavage followed by reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to achieve >95% purity .
Critical parameters : - Temperature control (20–25°C) during acylation to prevent racemization.
- Solvent selection (DCM/DMF mixtures) to enhance solubility of the hydrophobic acyl chain.
Advanced: How can discrepancies in bioactivity data between this compound and its analogs (e.g., N2-palmitoyl-L-arginine) be systematically analyzed?
Answer:
Bioactivity variations arise from structural differences in acyl chain length and peptide backbones. To resolve contradictions:
Structural analysis : Compare logP values (hydrophobicity) and critical micelle concentrations (CMC) via surface tension measurements .
Membrane interaction assays : Use fluorescence anisotropy with DPH-labeled liposomes to quantify membrane insertion efficiency .
Enzyme inhibition profiling : Test against targets like thrombin or trypsin to assess selectivity shifts due to acyl chain modifications .
Example : Palmitoyl (C16) derivatives may show higher membrane affinity than tetradecyl (C14) analogs, altering antimicrobial efficacy .
Basic: What HPLC-based strategies are effective for quantifying this compound in complex biological matrices?
Answer:
Pre-column derivatization with benzyl alcohol enhances detection sensitivity for guanidine-containing compounds:
- Derivatization protocol : React samples with 2% benzyl alcohol in borate buffer (pH 9.0) at 60°C for 30 min .
- Chromatographic conditions :
Advanced: How can molecular dynamics (MD) simulations elucidate the role of the tetradecyl chain in protein binding interactions?
Answer:
MD simulations (e.g., GROMACS) can model the compound’s interaction with lipid bilayers or enzymes:
System setup : Embed the compound in a POPC lipid bilayer or dock into thrombin’s active site (PDB: 1PPB).
Key metrics :
- Hydrogen bonding : Monitor interactions between the guanidine group and Asp189 (thrombin).
- Acyl chain mobility : Calculate RMSF values to assess flexibility in membrane environments .
Validation : Compare with experimental data (e.g., SPR binding kinetics) to refine force field parameters .
Basic: What fermentation conditions enhance microbial production of N2-acylated arginine derivatives?
Answer:
Optimize Streptomyces clavuligerus or E. coli strains via:
- Media composition : Soybean-based media increase precursor availability (2.12× higher yield vs. starch media) .
- Gene overexpression : Amplify ceaS (N2-acyltransferase) and argB (arginine biosynthesis) .
- Fed-batch strategies : Maintain glycerol (5 g/L) and L-arginine (10 mM) to prolong production phase .
Advanced: How do structural modifications (e.g., acyl chain length) impact the compound’s mechanism of action in antimicrobial assays?
Answer:
Mechanistic insights from comparative studies:
- Membrane disruption : Longer chains (C16) increase hydrophobic interactions, reducing CMC and enhancing bacteriolysis (e.g., MIC of 8 µg/mL vs. 32 µg/mL for C14 against S. aureus) .
- Enzyme inhibition : Shorter chains (C14) improve solubility, enabling tighter binding to serine proteases (e.g., Ki = 0.5 µM vs. 2.1 µM for C16) .
Experimental design : Pair MD simulations with TEM imaging of treated bacterial membranes to correlate structure-function trends.
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- NMR :
- ¹H NMR : δ 1.25 ppm (tetradecyl CH2), δ 3.15 ppm (arginine Cβ-H).
- ¹³C NMR : 173 ppm (amide carbonyl), 157 ppm (guanidine carbon) .
- FT-IR : Peaks at 1650 cm⁻¹ (amide I) and 1540 cm⁻¹ (amide II) .
- HRMS : [M+H]+ at m/z 430.3184 (calculated for C20H40N4O3+) .
Advanced: How can LC-MS/MS differentiate between this compound and its degradation products?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
